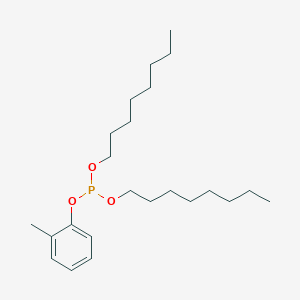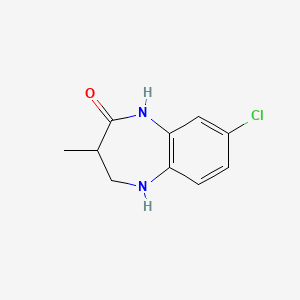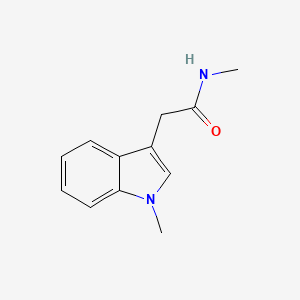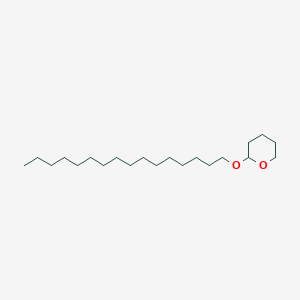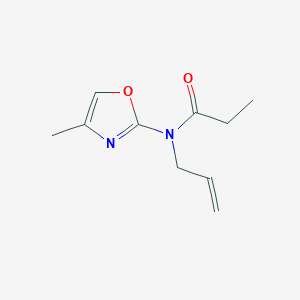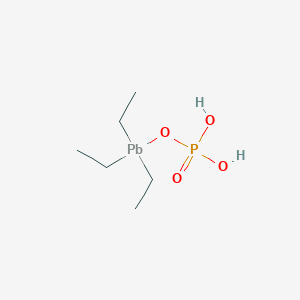
Lead, triethyl-, phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead, triethyl-, phosphate is an organophosphorus compound with the chemical formula (C₂H₅)₃PO₄. It is a colorless liquid and is the triester of ethanol and phosphoric acid. This compound is known for its use as a flame retardant, plasticizer, and solvent in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead, triethyl-, phosphate can be synthesized through the reaction of phosphorus oxychloride with ethanol. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve cooling the mixture to below 10°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosphorus oxychloride is added to ethanol under controlled temperature conditions. The mixture is then stirred and allowed to react, followed by purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Lead, triethyl-, phosphate undergoes various chemical reactions, including:
Oxidation: It can be partially oxidized by oxidizing agents, leading to the formation of toxic phosphorus oxides.
Hydrolysis: It can be hydrolyzed by water, especially under acidic or basic conditions, to form ethanol and phosphoric acid.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis Conditions: Hydrolysis can occur under both acidic and basic conditions, with the use of catalysts such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Phosphorus oxides and ethanol.
Reduction: Phosphine gas and ethanol.
Hydrolysis: Ethanol and phosphoric acid.
Scientific Research Applications
Lead, triethyl-, phosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of lead, triethyl-, phosphate involves its ability to interact with various molecular targets and pathways. For example, it can act as a flame retardant by forming a protective char layer on the surface of materials, thereby preventing the spread of flames. In biological systems, it can inhibit enzyme activity by binding to the active sites of enzymes that catalyze phosphate transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Triethyl phosphate: Similar in structure but lacks the lead component.
Tetraethyl lead: Used as an anti-knock agent in gasoline but is highly toxic and environmentally hazardous.
Isopentenyl diphosphate: A biological molecule involved in the synthesis of isoprenoids such as cholesterol.
Uniqueness
Lead, triethyl-, phosphate is unique due to its combination of lead and phosphate groups, which imparts specific chemical properties such as high reactivity with oxidizing and reducing agents, and its ability to act as a flame retardant. Its applications in both industrial and scientific research settings highlight its versatility and importance .
Properties
CAS No. |
56267-87-9 |
|---|---|
Molecular Formula |
C6H17O4PPb |
Molecular Weight |
391 g/mol |
IUPAC Name |
triethylplumbyl dihydrogen phosphate |
InChI |
InChI=1S/3C2H5.H3O4P.Pb/c3*1-2;1-5(2,3)4;/h3*1H2,2H3;(H3,1,2,3,4);/q;;;;+1/p-1 |
InChI Key |
QITKNUGABLGJGA-UHFFFAOYSA-M |
Canonical SMILES |
CC[Pb](CC)(CC)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


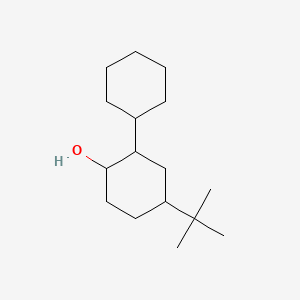


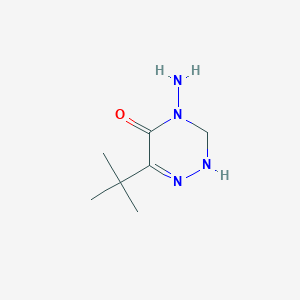

![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
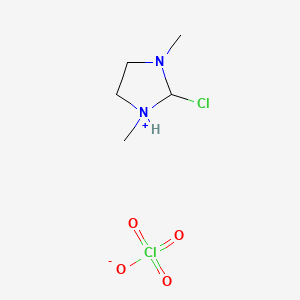
![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)
